REACTION_SMILES
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[Br:13][c:14]1[c:15]([NH2:16])[cH:17][cH:18][c:19]([Br:21])[cH:20]1.[C:6]([O:7][N:8]=[O:9])([CH3:10])([CH3:11])[CH3:12].[CH3:23][S:24]([CH3:25])=[O:26].[ClH:22].[Cu:1]([C:2]#[N:3])[C:4]#[N:5]>>[C:4](#[N:5])[c:15]1[c:14]([Br:13])[cH:20][c:19]([Br:21])[cH:18][cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Br)cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)ON=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[Cu]C#N
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Name
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Type
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product
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Smiles
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N#Cc1ccc(Br)cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |